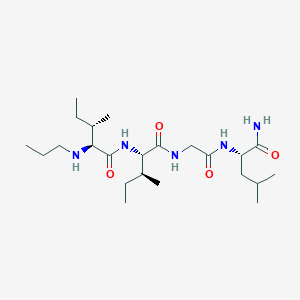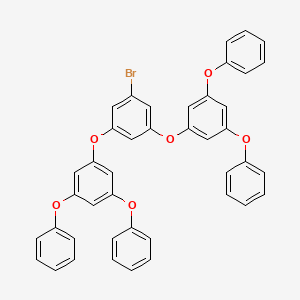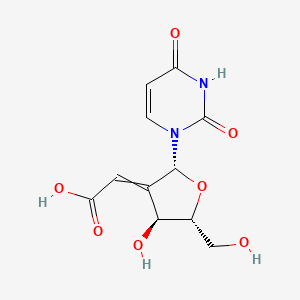
1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile is a chemical compound with the molecular formula C34H46N2O2. It is known for its unique structure, which includes two dodecyloxy groups attached to a naphthalene core, along with two cyano groups at the 2 and 3 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene derivatives, which are functionalized at the 1,4-positions with dodecyloxy groups.
Reaction Conditions: The functionalization is achieved through nucleophilic substitution reactions, where dodecyloxy groups are introduced using appropriate alkylating agents under basic conditions.
Introduction of Cyano Groups: The cyano groups are introduced at the 2 and 3 positions of the naphthalene core through a series of reactions involving nitrile-forming reagents such as cyanogen bromide or other suitable nitrile sources.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The dodecyloxy groups can be substituted with other alkoxy or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
科学的研究の応用
1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
作用機序
The mechanism of action of 1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile involves its interaction with molecular targets and pathways within cells. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in therapeutic or industrial settings .
類似化合物との比較
Similar Compounds
1,4-Dibutoxy-2,3-naphthalenedicarbonitrile: Similar structure with butoxy groups instead of dodecyloxy groups.
1,4-Dimethoxy-2,3-naphthalenedicarbonitrile: Contains methoxy groups instead of dodecyloxy groups.
2,3-Naphthalenedicarbonitrile: Lacks the alkoxy groups, providing a simpler structure for comparison.
Uniqueness
1,4-Bis(dodecyloxy)naphthalene-2,3-dicarbonitrile is unique due to its long dodecyloxy chains, which impart distinct physical and chemical properties. These properties include enhanced solubility in organic solvents and potential for self-assembly into ordered structures, making it valuable for applications in materials science and organic electronics .
特性
CAS番号 |
189203-81-4 |
|---|---|
分子式 |
C36H54N2O2 |
分子量 |
546.8 g/mol |
IUPAC名 |
1,4-didodecoxynaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C36H54N2O2/c1-3-5-7-9-11-13-15-17-19-23-27-39-35-31-25-21-22-26-32(31)36(34(30-38)33(35)29-37)40-28-24-20-18-16-14-12-10-8-6-4-2/h21-22,25-26H,3-20,23-24,27-28H2,1-2H3 |
InChIキー |
QDGGHRKRYFQKBP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=C(C(=C(C2=CC=CC=C21)OCCCCCCCCCCCC)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


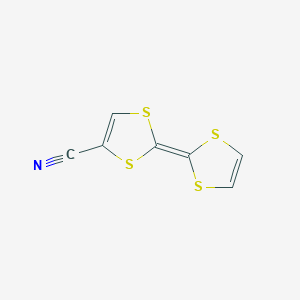

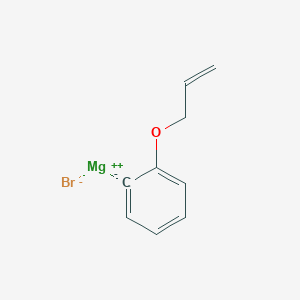
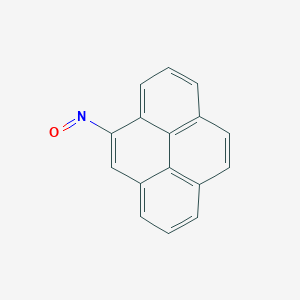
![3-(4-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12564650.png)
![methyl 6-[(R)-(4-methylphenyl)sulfinyl]-3,5-dioxohexanoate](/img/structure/B12564653.png)
![3-Chloro-4-[methyl(phenyl)amino]but-2-enoic acid](/img/structure/B12564659.png)
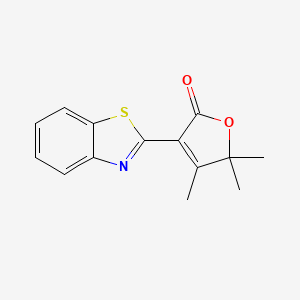
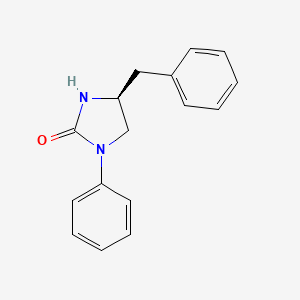
![3-{3-[Carboxy(hydroxy)methylidene]-2-oxocyclopentyl}propanoic acid](/img/structure/B12564685.png)
![N-[4-[4-(4-Methoxyphenyl)-2-methyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564692.png)
